

Navigating the Kinome: A Comparative Guide to CDK Inhibitor Off-Target Profiles

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Compound of Interest

Compound Name: *Cdk-IN-15*

Cat. No.: *B15589248*

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For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the off-target kinase profiles of several prominent cyclin-dependent kinase (CDK) inhibitors. While the primary focus of this guide was intended to be **Cdk-IN-15**, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative off-target kinase profiling data for this compound.

Therefore, this guide will focus on a selection of well-characterized CDK inhibitors for which kinome-wide profiling data is available: Dinaciclib, Flavopiridol, and AT7519. These compounds are frequently used in cancer research and serve as important benchmarks for CDK inhibitor development.

Off-Target Kinase Profile Comparison

The following table summarizes the off-target kinase activities of Dinaciclib, Flavopiridol, and AT7519, as determined by KINOMEscan® profiling. The data is presented as the dissociation constant (Kd) in nanomolars (nM), which represents the concentration of the inhibitor required to bind to half of the kinase population. A lower Kd value indicates a stronger binding affinity. For Dinaciclib, some data is presented as "Percent of Control," where a lower percentage indicates stronger inhibition.

Kinase Target	Dinaciclib (Kd in nM)	Flavopiridol (Ki in nM)	AT7519 (IC50 in nM)
Primary CDK Targets			
CDK1	3	-	210
CDK2	1	-	47
CDK4	-	-	100
CDK5	1	-	-
CDK6	-	-	170
CDK9	4	<10	<10
Selected Off-Targets			
GSK3 β	-	-	89
CDK14	Inhibited (100 nM)	-	-
TNIK	Inhibited (100 nM)	-	-
ICK	-	High Affinity	-
MAK	-	High Affinity	-

Data for Dinaciclib is also reported from a DiscoverX Kinome Scan at 100 nM, showing potent inhibition of its known CDK targets and additional inhibition of CDK14 and TNIK[1]. Flavopiridol is noted to have high-affinity for non-CDK targets ICK and MAK[2]. AT7519 shows inhibitory activity against GSK3 β [3].

Experimental Protocols

The data presented in this guide was primarily generated using the KINOMEScan® assay platform. This section provides a detailed methodology for this key experiment.

KINOMEScan® Competition Binding Assay

The KINOMEScan® assay is a competition-based binding assay that quantitatively measures the interactions between a test compound and a panel of DNA-tagged kinases.

Principle:

The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

Materials:

- DNA-tagged kinases
- Streptavidin-coated magnetic beads
- Biotinylated small molecule ligands
- Test compound (e.g., **Cdk-IN-15**, Dinaciclib, etc.)
- Binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
- Wash buffer (1x PBS, 0.05% Tween 20)
- Elution buffer (1x PBS, 0.05% Tween 20, 0.5 μ M non-biotinylated affinity ligand)
- qPCR reagents

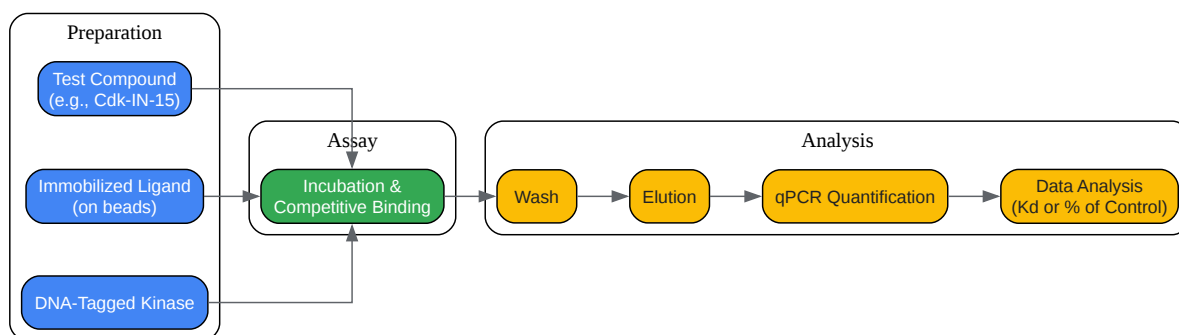
Procedure:

- **Affinity Resin Preparation:** Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding.
- **Binding Reaction:** The DNA-tagged kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer and incubated to allow for competitive binding to occur.
- **Washing:** The affinity beads are washed to remove unbound kinase and test compound.

- Elution: The bound kinase is eluted from the beads.
- Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.
- Data Analysis: The amount of kinase measured by qPCR is plotted against the compound concentration. The dissociation constant (K_d) is then calculated from the resulting dose-response curve. Results can also be expressed as "Percent of Control," where the control is a DMSO-treated sample.

Visualizing the Kinase Profiling Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in the KINOMEScan® assay.

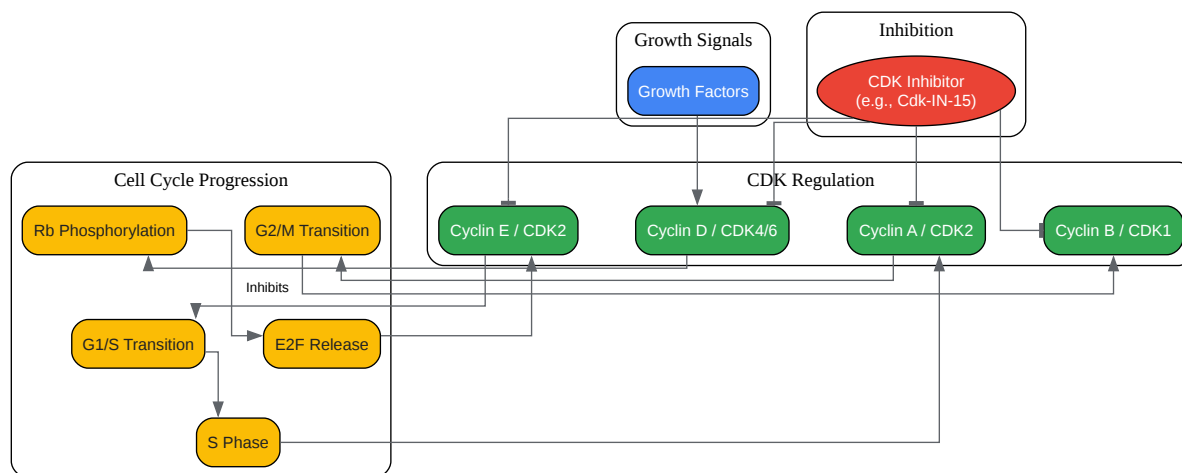


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Caption: Workflow of the KINOMEScan® competition binding assay.

Signaling Pathway Context

CDK inhibitors exert their effects by modulating the cell cycle. The following diagram illustrates a simplified CDK-mediated signaling pathway.



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Caption: Simplified CDK-mediated cell cycle signaling pathway.

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References

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